[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)
CAS No.: 123606-04-2
Cat. No.: VC20843947
Molecular Formula: C8H11N5O2
Molecular Weight: 209.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123606-04-2 |
|---|---|
| Molecular Formula | C8H11N5O2 |
| Molecular Weight | 209.21 g/mol |
| IUPAC Name | 3-ethoxy-1,7-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C8H11N5O2/c1-4-15-6-7(14)13-8(12(3)11-6)9-5(2)10-13/h4H2,1-3H3 |
| Standard InChI Key | BYARKDSYNIGHIB-UHFFFAOYSA-N |
| SMILES | CCOC1=NN(C2=NC(=NN2C1=O)C)C |
| Canonical SMILES | CCOC1=NN(C2=NC(=NN2C1=O)C)C |
Introduction
# Triazolo[5,1-c] triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI): A Comprehensive Analysis
The compound Triazolo[5,1-c] triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) represents a significant class of heterocyclic molecules with diverse potential applications in pharmaceutical research and materials science. This comprehensive review examines the chemical identity, physical properties, synthesis routes, and potential applications of this unique triazolotriazine derivative, providing insights into its structural characteristics and biological significance.
Chemical Identification Data
The compound's key identification parameters are summarized in Table 1, providing essential information for researchers and chemists working with this molecule.
Structural Features
The compound contains a fused bicyclic system where a triazole ring is connected to a triazine ring through a nitrogen bridge. The key structural features include:
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An ethoxy group at the 3-position
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Methyl substituents at positions 1 and 7
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A carbonyl (oxo) group at position 4
This arrangement of atoms creates a planar, conjugated system with specific electronic distribution patterns that influence its reactivity and potential interactions with biological targets.
Physical and Chemical Properties
Physical State and Characteristics
Based on related triazolotriazine derivatives, Triazolo[5,1-c] triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) is likely to exist as a crystalline solid at room temperature. The compound's physical properties are influenced by its heterocyclic nature and the presence of specific functional groups.
Solubility and Stability
The solubility behavior of this compound is expected to be consistent with other triazolotriazine derivatives:
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Limited solubility in water
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Good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols
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Moderate solubility in less polar solvents such as dichloromethane and chloroform
The stability of the compound is enhanced by its aromatic character, although hydrolysis of the ethoxy group may occur under strongly acidic or basic conditions.
Synthetic Routes and Preparation Methods
General Synthetic Approaches for Triazolotriazines
The synthesis of triazolo[5,1-c] triazine derivatives typically involves the construction of both heterocyclic rings either sequentially or simultaneously. Several general strategies have been employed for related compounds:
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Cyclization of appropriately substituted hydrazines with suitable reagents
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Condensation reactions followed by intramolecular cyclization
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Ring transformation reactions of existing heterocycles
Specific Synthesis Considerations
The synthesis of Triazolo[5,1-c][1,2,]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) likely involves:
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Formation of the triazole ring
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Construction of the triazine ring
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Introduction of the ethoxy and methyl substituents at appropriate stages
Critical reaction conditions include temperature control, solvent selection, and catalyst choice to ensure regioselectivity and optimize yield .
Purification Methods
Purification of the final product typically involves:
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Recrystallization from appropriate solvents
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Column chromatography using suitable eluent systems
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In some cases, preparative HPLC to achieve high purity
Chemical Reactivity and Reactions
Typical Reaction Patterns
The triazolo[5,1-c] triazine scaffold can participate in various chemical transformations:
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Nucleophilic substitution reactions, particularly involving the ethoxy group
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Oxidation reactions at various positions of the heterocyclic system
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Reactions involving the carbonyl group, such as reduction to form hydroxyl derivatives
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Potential metal coordination through nitrogen atoms in the rings
Structure-Reactivity Relationships
The electron distribution within the fused heterocyclic system creates regions of varying electron density:
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The triazine ring typically shows electron-deficient character
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The ethoxy group contributes electron density through resonance
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The methyl groups provide electron-donating effects through induction
This electronic arrangement influences the reactivity patterns and determines potential reaction sites.
Biological Activities and Applications
Anti-inflammatory and Analgesic Properties
The presence of the triazole ring, combined with specific substituents, often confers anti-inflammatory and analgesic properties to compounds of this class.
Anticancer Activity
Triazole-containing derivatives have demonstrated anticancer activities through various mechanisms :
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Inhibition of cancer cell proliferation
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Induction of apoptosis in cancer cells
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Potential inhibition of specific enzymes involved in cancer progression
Structure-Activity Relationships
The biological activity of triazolotriazine derivatives is strongly influenced by their structural features:
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The fused heterocyclic system provides a rigid scaffold for interaction with biological targets
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The ethoxy group at position 3 may enhance lipophilicity and membrane permeability
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Methyl substituents at positions 1 and 7 can affect electronic distribution and binding affinity
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The carbonyl group at position 4 offers potential for hydrogen bonding interactions
Comparative Analysis with Related Compounds
Structural Analogs and Their Properties
Table 2 presents a comparison of Triazolo[5,1-c] triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) with related compounds, highlighting key structural differences and their potential impact on properties.
Influence of Substituents on Physical Properties
The specific substituents present in Triazolo[5,1-c] triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) contribute to its unique properties:
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The ethoxy group increases lipophilicity compared to hydroxyl or amino analogs
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Methyl groups at positions 1 and 7 provide steric effects that influence crystal packing
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The combination of substituents affects melting point, solubility, and partition coefficient
Research Applications and Future Directions
Applications in Materials Science
Recent research has explored the potential of triazolotriazine derivatives in materials science applications :
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Development of energetic materials with specific properties
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Exploration of coordination chemistry and metal-organic frameworks
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Investigation of photophysical properties for potential optoelectronic applications
Future Research Directions
Several promising research directions can be identified:
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Comprehensive biological screening to determine specific activities
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Structural modifications to optimize desired properties
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Investigation of mechanisms of action at molecular and cellular levels
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Development of synthetic methodologies to access analogs with improved yields
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